Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621589
InChI: InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1
SMILES: COC(=O)C1COCC1N
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate

CAS No.:

Cat. No.: VC13621589

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl (3S,4R)-4-aminooxolane-3-carboxylate
Standard InChI InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1
Standard InChI Key YQKCZMNEYIICEE-UHNVWZDZSA-N
Isomeric SMILES COC(=O)[C@@H]1COC[C@@H]1N
SMILES COC(=O)C1COCC1N
Canonical SMILES COC(=O)C1COCC1N

Introduction

Molecular Structure and Stereochemical Significance

Core Architecture

The compound features a five-membered tetrahydrofuran ring with two stereogenic centers at positions 3 and 4. The (3S,4R) configuration is confirmed by its IUPAC name, methyl (3S,4R)-4-aminooxolane-3-carboxylate, and its standardized InChIKey YQKCZMNEYIICEE-UHNVWZDZSA-N. Key structural attributes include:

PropertyValue
Molecular FormulaC6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3
Molecular Weight145.16 g/mol
SMILES NotationCOC(=O)[C@@H]1COC[C@@H]1N
Optical RotationNot reported

The ester group at C3 enhances solubility in polar organic solvents, while the amino group at C4 enables participation in nucleophilic reactions.

Stereochemical Comparison

Stereoisomerism profoundly impacts reactivity and biological interactions. For instance:

  • (3S,4S)-Isomer: Exhibits distinct hydrogen-bonding patterns due to the syn orientation of the amino and ester groups.

  • (3R,4S)-Isomer: Demonstrates altered pharmacokinetic properties in preclinical studies .

  • (3S,4R)-Isomer: Preferred in synthetic routes to Factor Xa inhibitors due to optimal spatial alignment for target binding .

Synthesis and Stereoselective Manufacturing

Key Synthetic Routes

The synthesis of Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate involves multi-step processes emphasizing stereocontrol:

Asymmetric Conjugate Addition

A landmark method employs lithium (S)-N-benzyl-N-α-methylbenzylamide for diastereoselective addition to α,β-unsaturated esters. This approach achieves >98% diastereomeric excess (d.e.) and >97% enantiomeric excess (e.e.) . The reaction proceeds via:

  • Michael Addition: Formation of a β-amino ester intermediate.

  • Cyclization: Intramolecular nucleophilic attack to form the THF ring.

  • Esterification: Methylation of the carboxylic acid intermediate .

Patent-Based Manufacturing

A patented route (WO2008080891A2) utilizes optically pure precursors to ensure high crystallinity and purity (>98% e.e.) . Critical steps include:

  • Ring-Closing Metathesis: Catalyzed by Grubbs’ catalyst to form the THF scaffold.

  • Amination: Stereoretentive introduction of the amino group via palladium-mediated coupling .

Yield Optimization

Comparative yields from selected methods:

Challenges include minimizing racemization during esterification and optimizing solvent systems (e.g., tetrahydrofuran/water mixtures) to enhance cyclization efficiency .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Miscible in methanol, dimethylformamide (DMF), and dichloromethane (DCM); sparingly soluble in water (<1 mg/mL).

  • Stability: Degrades under acidic conditions (pH <3) via ester hydrolysis; stable in anhydrous environments at −20°C.

Spectroscopic Characterization

  • NMR (1H^1\text{H}): Key signals include δ 3.72 (s, 3H, OCH₃), δ 3.45–3.55 (m, 2H, THF ring), and δ 1.90–2.10 (m, 2H, NH₂) .

  • IR: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).

  • MS (ESI+): m/z 146.08 [M+H]⁺ .

Applications in Pharmaceutical Research

Intermediate for Anticoagulants

The compound serves as a precursor to Factor Xa inhibitors, such as (S)-3-[(5-chlorothiophen-2-yl)carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)tetrahydrofuran-3-carboxamide . Its (3S,4R) configuration aligns with the active site of Factor Xa, achieving IC₅₀ values <10 nM in enzymatic assays .

Peptidomimetic Design

Incorporation into β-peptide backbones enhances metabolic stability compared to natural α-peptides. For example, cis-(3R,4R)-4-aminopyrrolidine-3-carboxylic acid derivatives show prolonged half-lives (>6 hours) in plasma .

Comparison with Related Compounds

CompoundConfigurationKey ApplicationReference
Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate(3S,4S)Serine protease inhibitors
Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate(3R,4S)Neuraminidase inhibitors
Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate(3R,4R)Antibacterial agents

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